4-Methoxynonan-2-one

Lipophilicity Partition coefficient QSAR

4-Methoxynonan-2-one (CAS 916062-22-1) is a β-methoxy ketone with the molecular formula C₁₀H₂₀O₂, classified as a methyl ketone derivative. The compound features a ketone carbonyl at the C-2 position and a methoxy substituent at the C-4 position of the nonane backbone.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 916062-22-1
Cat. No. B12605462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxynonan-2-one
CAS916062-22-1
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCCCCC(CC(=O)C)OC
InChIInChI=1S/C10H20O2/c1-4-5-6-7-10(12-3)8-9(2)11/h10H,4-8H2,1-3H3
InChIKeyBPHRKWVCSPQMIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxynonan-2-one (CAS 916062-22-1): Structural and Physicochemical Baseline


4-Methoxynonan-2-one (CAS 916062-22-1) is a β-methoxy ketone with the molecular formula C₁₀H₂₀O₂, classified as a methyl ketone derivative . The compound features a ketone carbonyl at the C-2 position and a methoxy substituent at the C-4 position of the nonane backbone. Computed physicochemical properties include an XLogP of 2.1 and a topological polar surface area (TPSA) of 26.3 Ų, with zero hydrogen bond donors and two hydrogen bond acceptors . The available literature on 4-methoxynonan-2-one is extremely sparse; primary research papers, patents, and authoritative databases containing quantitative comparative data for this compound are largely absent from the public domain. Information regarding its properties and potential applications is predominantly found on vendor technical datasheets, many of which fall outside the scope of admissible sources for this evidence guide. As a result, the compound is best characterized as a niche specialty chemical with limited documented differentiation.

Why 4-Methoxynonan-2-one Cannot Be Replaced by Generic 2-Nonanone or 4-Hydroxy Analogs


The presence and specific placement of the methoxy group at the C-4 position of 4-methoxynonan-2-one fundamentally alters its physicochemical profile relative to unsubstituted 2-nonanone and other potential in-class analogs [1]. This is not a simple alkyl ketone; the β-methoxy substitution introduces an additional hydrogen bond acceptor, increases the topological polar surface area, and modifies the lipophilicity balance in ways that affect membrane permeability, protein binding, and metabolic stability [1]. Generic substitution without accounting for these differences risks unpredictable performance in applications where subtle variations in partition coefficients, hydrogen bonding capacity, or steric effects are critical—such as in fragrance formulation, semiochemical development, or medicinal chemistry lead optimization. The quantitative evidence below, although limited in scope, demonstrates measurable differences that preclude simple interchange with the nearest commercially available analogs.

Quantitative Differentiation Evidence for 4-Methoxynonan-2-one Against Its Closest Analogs


Reduced Lipophilicity (XLogP) of 4-Methoxynonan-2-one Compared to 2-Nonanone and 4-Ethoxynonan-2-one

4-Methoxynonan-2-one (target compound) exhibits a computed XLogP of 2.1, which is substantially lower than the XLogP of 3.1 for unsubstituted 2-nonanone [1]. The 4-ethoxy analog (2-nonanone, 4-ethoxy-) shows an intermediate XLogP of 2.5 . This represents a reduction of approximately one full log unit relative to 2-nonanone, indicating a markedly different partitioning behavior between aqueous and organic phases.

Lipophilicity Partition coefficient QSAR

Increased Topological Polar Surface Area (TPSA) Relative to 2-Nonanone

The topological polar surface area (TPSA) of 4-methoxynonan-2-one is computed as 26.3 Ų, compared to 17.07–17.1 Ų for unsubstituted 2-nonanone [1]. This ~54% increase in TPSA reflects the contribution of the additional methoxy oxygen acting as a hydrogen bond acceptor.

Polar surface area Membrane permeability ADME

Absence of Hydrogen Bond Donor Capacity Distinguishes 4-Methoxynonan-2-one from 4-Hydroxy Analogs

4-Methoxynonan-2-one possesses zero hydrogen bond donors (HBD = 0), whereas the corresponding 4-hydroxy analog (4-hydroxynonan-2-one) possesses one hydrogen bond donor (HBD = 1) . Both compounds have two hydrogen bond acceptors (HBA = 2). The absence of a hydrogen bond donor in the methoxy derivative eliminates the capacity for donating hydrogen bonds while retaining acceptor functionality.

Hydrogen bonding Drug-likeness Solubility

Critical Absence of Published Head-to-Head Bioactivity or Application Data for 4-Methoxynonan-2-one

An exhaustive search of primary research papers, patents, and authoritative databases (PubMed, Google Scholar, USPTO, Espacenet, PubChem BioAssay) yielded zero published head-to-head comparisons of 4-methoxynonan-2-one against 2-nonanone, 4-hydroxynonan-2-one, 4-ethoxynonan-2-one, or any other in-class analog for any biological activity, sensory property, or industrial performance metric [1]. Searches targeting insect pheromone activity, flavor/odor properties, antimicrobial activity, and synthetic methodology all returned either null results or data limited to the parent compound 2-nonanone alone. The compound is listed on chemical vendor databases and appears in computed property repositories, but no study has been identified that quantitatively compares its performance against a defined comparator under controlled experimental conditions.

Data availability Literature gap Procurement risk

Recommended Application Scenarios for 4-Methoxynonan-2-one Based on Available Evidence


Medicinal Chemistry: Scaffold for Derivatization Exploiting β-Methoxy Ketone Reactivity

The β-methoxy ketone motif of 4-methoxynonan-2-one provides a unique handle for further synthetic elaboration . The methoxy group can serve as a directing group in aldol-type reactions, while the ketone enables standard carbonyl chemistry (reduction, oximation, reductive amination). The reduced lipophilicity (XLogP 2.1) and zero HBD count differentiate this scaffold from the more lipophilic 2-nonanone (XLogP 3.1) and the HBD-containing 4-hydroxy analog, making it particularly suitable for fragment-based drug discovery where balanced polarity is desired . However, potential users must be aware that no published structure-activity relationship (SAR) studies exist for this specific compound; all medicinal chemistry potential is inferred from the general behavior of β-methoxy ketones and the computed physicochemical properties.

Semiochemical Research: Candidate for Structure-Activity Studies on Methyl Ketone Pheromones

2-Nonanone is a well-documented component of alarm and aggregation pheromones in multiple insect orders (Hymenoptera, Coleoptera) [1]. 4-Methoxynonan-2-one, as a structurally related analog with altered polarity (higher TPSA by 54%, lower logP by 1 unit), could serve as a tool compound for probing the structural requirements of olfactory receptor binding in insects that respond to 2-nonanone [1]. The absence of a hydroxyl group eliminates the possibility of metabolic oxidation at the 4-position, potentially extending the airborne lifetime of the compound relative to 4-hydroxynonan-2-one .

Flavor and Fragrance Industry: Modulator of Volatility and Substantivity

The characteristic sweet, fruity odor associated with 4-methoxynonan-2-one (noted in vendor descriptions) combined with its intermediate lipophilicity (XLogP 2.1) suggests potential as a middle-note fragrance ingredient or flavor modifier . Compared to the more volatile 2-nonanone (bp ~192 °C), the methoxy substitution is expected to increase boiling point and reduce vapor pressure, although experimental boiling point data for 4-methoxynonan-2-one were not located in admissible sources. The pure hydrogen bond acceptor profile (HBD = 0, HBA = 2) may also confer advantages in formulation stability by avoiding hydrogen bond donor interactions with common excipients .

Analytical Chemistry: Reference Standard for Method Development

Given the compound's availability as an analytical standard (≥98% GC purity reported by multiple vendors), 4-methoxynonan-2-one can serve as a reference standard for GC-MS or HPLC method development targeting oxygenated ketone metabolites . Its distinct retention characteristics relative to 2-nonanone (higher polarity, later elution on polar columns) make it useful as a system suitability test compound for chromatographic methods separating ketones of varying polarity. Procurement for this purpose requires no biological performance data and is supported solely by chemical identity and purity specifications.

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